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molecular formula C15H13NO4 B8349667 Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate

Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate

Cat. No. B8349667
M. Wt: 271.27 g/mol
InChI Key: PSEJYDPOAIYFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087443

Procedure details

To a solution of 6.0g (0.26 mole) of sodium metal in 600ml ab. ethanol was added to 18.0g (0.095 mole) of 3-hydroxy-1-methyl-1H-indol-2-yl methyl ketone, followed by 37.6g (0.26 mole) of diethyl oxalate, added over 10 min. The mixture was stirred and heated at reflux for 17 hours, cooled and the red di-sodium salt was filtered and washed with cold hexane. The crude salt was added to a solution of 28ml conc. HCl and 120ml ab. ethanol, heated at reflux for 30 min., and the mixture was filtered while hot. Cooling the filtrate gave the crude product, which was filtered and then dissolved in 400ml of chloroform. The chloroform solution was washed 3 times with dilute aqueous NaHCO3, 1 time with water, dried (MgSO4) and evaporated to leave a grey residue. Recrystallization from 15% CHCl3 in hexane gave yellow needles of mpt. 160°-162°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:4].[C:16](OCC)(=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[CH3:15][N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[C:13]2[O:14][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:2][C:3](=[O:4])[C:5]1=2 |^1:0|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
37.6 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
CC(=O)C=1N(C2=CC=CC=C2C1O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the red di-sodium salt was filtered
WASH
Type
WASH
Details
washed with cold hexane
ADDITION
Type
ADDITION
Details
The crude salt was added to a solution of 28ml conc. HCl and 120ml ab
TEMPERATURE
Type
TEMPERATURE
Details
ethanol, heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
Cooling the filtrate

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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